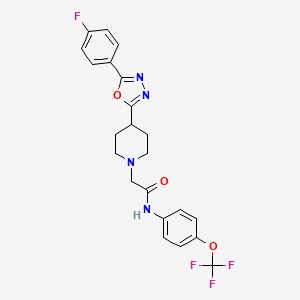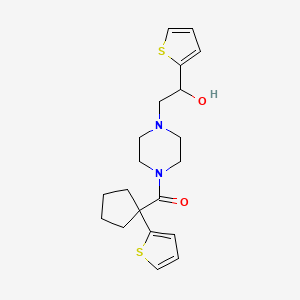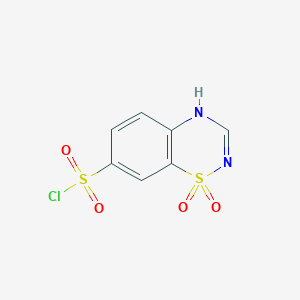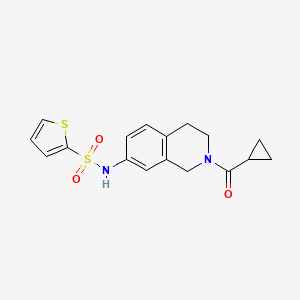![molecular formula C16H11F3N4O3S B2805804 2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 941930-08-1](/img/structure/B2805804.png)
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C16H11F3N4O3S and its molecular weight is 396.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
A study by Karpina et al. (2019) developed a method for synthesizing novel acetamides, including those with 1,2,4-oxadiazole cycles, and conducted a biological assessment of the synthesized compounds. This research aimed to explore the synthesis of diverse functionalized triazolo[4,3-a]pyridine derivatives, revealing potential biological properties of similar compounds (Karpina et al., 2019).
Antimicrobial and Hemolytic Agents
Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents. This research demonstrated the significance of these compounds in targeting microbial species, indicating the broader scope of research applications for related compounds in combating infectious diseases (Rehman et al., 2016).
Antibacterial and Anti-enzymatic Potential
Nafeesa et al. (2017) designed and synthesized derivatives that were evaluated for their antibacterial and anti-enzymatic potential, highlighting the multifunctional aspects of these compounds. The study showcases the importance of structurally similar acetamide derivatives in developing new antibacterial and therapeutic agents (Nafeesa et al., 2017).
Pharmacological and Toxicity Assessment
Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation provides a foundation for further exploration into the therapeutic applications of such compounds (Faheem, 2018).
Anticancer Properties
Vinayak et al. (2014) synthesized and screened derivatives for their cytotoxicity on various cell lines, revealing their potential in anticancer therapy. This study underscores the importance of related acetamide derivatives in oncological research and their possible applications in developing new cancer treatments (Vinayak et al., 2014).
Propiedades
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3S/c17-16(18,19)26-12-5-3-11(4-6-12)21-13(24)9-27-15-23-22-14(25-15)10-2-1-7-20-8-10/h1-8H,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTAFKGDRCXPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2805724.png)
![3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2805725.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2805726.png)


![methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2805732.png)
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805733.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2805734.png)
![5-[(2-Chloropropanoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2805735.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2805739.png)


![6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2805744.png)
